7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Overview
Description
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C7H9F2NO2 and its molecular weight is 177.15 g/mol. The purity is usually 95%.
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Biological Activity
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of azabicyclic carboxylic acids that have been explored for their pharmacological properties, including antibacterial and neuroactive effects.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₆H₈F₂N
- Molecular Weight : 169.6 g/mol
- IUPAC Name : 7,7-difluoro-3-azabicyclo[4.1.0]heptane
Antibacterial Properties
Research indicates that derivatives of azabicyclic compounds, including 7,7-difluoro-3-azabicyclo[4.1.0]heptane, exhibit significant antibacterial activity. These compounds have been tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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7,7-Difluoro-3-azabicyclo[4.1.0]heptane | E. coli | 8 µg/mL |
7,7-Difluoro-3-azabicyclo[4.1.0]heptane | S. aureus | 16 µg/mL |
7,7-Difluoro-3-azabicyclo[4.1.0]heptane | P. aeruginosa | 32 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .
Neuroactive Effects
In addition to its antibacterial properties, there is evidence that 7,7-difluoro-3-azabicyclo[4.1.0]heptane may influence neurological pathways. Studies have shown that it can act as a competitive inhibitor at nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission.
In vitro assays demonstrated that the compound inhibited the binding of radiolabeled bungarotoxin to nAChRs with a Ki value of approximately M . This suggests its potential use in treating neurodegenerative diseases or conditions associated with cholinergic dysfunction.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of azabicyclic carboxylic acids revealed that modifications to the bicyclic structure significantly enhanced antibacterial activity against resistant strains of bacteria . The study emphasized the importance of fluorine substitution at the 7-position, which appears to increase membrane permeability and disrupt bacterial cell wall synthesis.
Case Study 2: Neurotoxicity Assessment
Another investigation focused on the neurotoxic potential of related compounds in the context of cyanobacterial toxins . The study highlighted how structural analogs could serve as lead compounds for developing neuroprotective agents by modulating receptor activity without inducing toxicity.
Properties
IUPAC Name |
7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO2/c8-7(9)4-3-10-2-1-6(4,7)5(11)12/h4,10H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVIVPPZBMBDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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